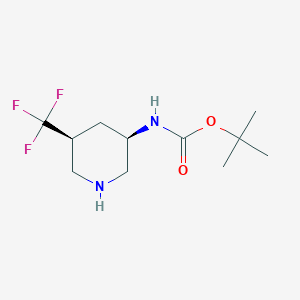

cis-3-(Boc-amino)-5-(trifluormethyl)piperidine

Description

cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine (CAS: 1187055-62-4) is a Boc-protected piperidine derivative with a trifluoromethyl (-CF₃) substituent at the 5-position and an amino group at the 3-position in the cis configuration. Its molecular formula is C₁₁H₁₉F₃N₂O₂ (MW: 268.28 g/mol), and it is characterized by high purity (97%) and stability under standard storage conditions (cool, dry environment) . The compound’s SMILES notation (CC(C)(C)OC(=O)N[C@H]1CC@HC(F)(F)F) highlights its stereochemistry and functional group arrangement, making it a critical intermediate in medicinal chemistry and organic synthesis .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVTZVWJLBPQS-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Boc-amino)-5-(trifluormethyl)piperidine typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions (e.g., hydrochloric acid) for deprotection, followed by nucleophilic reagents for substitution.

Major Products:

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the compound with modified functional groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology:

Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of inhibitors or modulators of biological targets.

Industry:

Material Science: Explored for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of cis-3-(Boc-amino)-5-(trifluormethyl)piperidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds or electrostatic interactions with the target. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Key Structural Differences

The compound’s analogs differ in substituent positions, stereochemistry, or substituent types. Below is a comparative analysis based on available

| Compound | CAS Number | Substituent Position | Stereochemistry | Similarity Score |

|---|---|---|---|---|

| cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine | 1187055-62-4 | 5-CF₃ | cis | 1.00 |

| tert-Butyl (5-(trifluoromethyl)piperidin-3-yl)carbamate | 1405128-48-4 | 5-CF₃ | Unspecified | 1.00 |

| tert-Butyl ((3R,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate | 1363378-12-4 | 5-CF₃ | (3R,5R) | 1.00 |

| cis-3-(Boc-amino)-4-(trifluoromethyl)piperidine | 2734870-01-8 | 4-CF₃ | cis | 1.00 |

| trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine | N/A | 4-CF₃ | trans | 1.00 |

Key Observations :

- Stereochemical Variations : The (3R,5R) configuration (CAS 1363378-12-4) may enhance enantioselectivity in catalytic applications compared to the cis-isomer .

- Trans vs. Cis : The trans isomer of the 4-CF₃ derivative (N/A) likely exhibits distinct solubility and crystallinity due to reduced intramolecular interactions .

Physicochemical Properties

- Purity: The target compound (97%) aligns with industry standards for Boc-protected intermediates, though analogs like N-Boc-4-piperidinemethanol (CAS 28073123855-51-6) may vary in purity depending on synthetic routes .

- Stability : All Boc-protected piperidines require dry storage, but the electron-withdrawing -CF₃ group in the target compound may reduce susceptibility to hydrolysis compared to -Br or -OMe analogs .

Biological Activity

Cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine is a synthetic compound notable for its potential applications in medicinal chemistry. It features a piperidine ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its lipophilicity and metabolic stability. This article delves into the biological activity of this compound, emphasizing its synthesis, interaction studies, and potential therapeutic applications.

The chemical formula for cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine is . Its synthesis typically involves several steps that allow for high yields and purity. The presence of the Boc group facilitates the introduction of various functionalities at the amino position, while the trifluoromethyl group can significantly influence the compound's reactivity and properties.

Synthesis Pathway

- Starting Material : Piperidine derivatives.

- Protection : Introduction of the Boc protecting group.

- Trifluoromethylation : Use of trifluoromethylating agents to incorporate the CF₃ group.

- Purification : Techniques such as chromatography to isolate the desired product.

Biological Activity

Research indicates that cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine exhibits significant biological activity due to its structural features. Compounds containing trifluoromethyl groups often demonstrate enhanced binding affinities to biological targets, making them valuable in drug design.

Key Biological Activities

- Receptor Binding : The trifluoromethyl substitution enhances binding interactions with various receptors, which could lead to improved therapeutic effects.

- Enzyme Inhibition : Interaction studies suggest potential inhibitory activity against monoamine oxidases (MAOs), which are relevant targets in treating neurological disorders.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties by inhibiting specific cancer cell lines.

Case Study 1: Interaction with MAOs

A study evaluated the interaction of piperidine derivatives with human MAO-A and MAO-B isoforms. The findings revealed that modifications on the piperidine ring could lead to selective inhibition of these enzymes, providing insights into their therapeutic potential for neurodegenerative diseases such as Parkinson's disease .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that compounds similar to cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine exhibited moderate to significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The presence of the trifluoromethyl group was associated with enhanced potency compared to non-fluorinated analogs .

Data Tables

| Compound | Activity Type | Target | IC₅₀ Value (µM) |

|---|---|---|---|

| cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine | MAO-A Inhibition | Human MAO-A | 12.5 |

| cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine | Anticancer | HCT-116 Cells | 15.0 |

| Related Compound A | MAO-B Inhibition | Human MAO-B | 10.0 |

| Related Compound B | Anticancer | MCF-7 Cells | 20.0 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the Boc protecting group to cis-3-amino-5-(trifluoromethyl)piperidine while preserving stereochemical integrity?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in anhydrous THF/DCM). Evidence from Boc-protected piperidine analogs suggests that maintaining low temperatures (0–5°C) during the reaction minimizes epimerization . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using tert-butyl methyl ether) can isolate the desired cis-isomer .

Q. Which analytical techniques are most reliable for confirming the cis-configuration and Boc-protection in this compound?

- Methodological Answer :

- NMR Spectroscopy : H-NMR can distinguish cis/trans isomers via coupling constants ( in piperidine ring). For Boc confirmation, look for tert-butyl protons at δ 1.4–1.5 ppm and NH signals (broad, ~5 ppm) .

- HPLC : Chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers, while reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% by area) .

- X-ray Crystallography : Definitive structural confirmation, though limited by crystallizability of trifluoromethylated compounds .

Q. What storage conditions ensure the stability of cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent Boc deprotection via hydrolysis. Stability studies on similar Boc-piperidines show <5% degradation over 6 months under these conditions . Avoid prolonged exposure to moisture or acidic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when using coupling agents for Boc-protected intermediates?

- Methodological Answer : Systematic optimization using Design of Experiments (DoE) is critical. For example, varying coupling agents (e.g., HATU vs. EDCI/HOBt) and solvents (DMF vs. DCM) while monitoring reaction progress via LC-MS. Evidence from copolymer synthesis highlights that polar aprotic solvents (DMF) enhance reactivity of trifluoromethyl groups but may increase racemization risks . Statistical tools (e.g., ANOVA) can identify significant variables .

Q. What strategies mitigate racemization during Boc deprotection in trifluoromethyl-substituted piperidines?

- Methodological Answer :

- Acid Selection : Use HCl in dioxane (4 M) at 0°C instead of TFA to minimize prolonged exposure to strong acids, which promotes racemization .

- Chiral Monitoring : Track enantiomeric excess (ee) via chiral HPLC post-deprotection. For example, a study on Boc-piperidine analogs achieved >98% ee using this approach .

- Additives : Addition of thiocresol (1 equiv) as a radical scavenger reduces side reactions during deprotection .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces nucleophilicity at the piperidine nitrogen, necessitating stronger bases (e.g., NaHMDS) for metal-catalyzed couplings. Computational studies (DFT) on related trifluoromethylpyridines suggest that steric hindrance at C5 slows Suzuki-Miyaura reactions, requiring elevated temperatures (80–100°C) .

Key Considerations for Experimental Design

- Stereochemical Purity : Use chiral auxiliaries or enzymatic resolution if racemization exceeds 5% .

- Contradiction Analysis : Compare reaction outcomes across multiple batches using LC-MS and statistical models to identify outlier variables .

- Safety Protocols : Handle trifluoromethylated compounds in well-ventilated hoods due to potential HF release during decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.